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molecular formula C5H6BrN3 B182523 2,3-Diamino-5-bromopyridine CAS No. 38875-53-5

2,3-Diamino-5-bromopyridine

Cat. No. B182523
M. Wt: 188.03 g/mol
InChI Key: YRGMYJUKFJPNPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696210B2

Procedure details

Commercially-available 5-bromo-3-nitro-pyridin-2-ylamine (20.0g, 92 mmol) was suspended in a 9:1 ethyl acetate:t-BuOH solution (470 ml). Tin chloride dihydrate (104 g, 460 mmol) was added, and the suspension was stirred under nitrogen for 2 h at 60° C. NaBH4 (1.75 g, 46 mmol) was added slowly, and the suspension was allowed to stir for another 3 hours. The reaction mixture was then cooled and filtered. The filtrate was extracted with 3 N HCl three times, and the collected acid washes were washed with ethyl acetate. The acidic solution was made basic by the careful addition of solid sodium carbonate. This aqueous solution was extracted with ethyl acetate three times, and the organic fractions were combined. The ethyl acetate solution was washed with brine, dried over MgSO4 and concentrated to yield the title product (6.5 g (38%), 35 mmol). 1H NMR (DMSO-d6): δ=11.99 (bs, 2H), 7.31 (d,1H, J=2.1 Hz), 6.84 (d, 1H, J=2.1 Hz), 5.90 (bs, 2H). Calculated mass=188.03, [M+H]+=189.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Tin chloride dihydrate
Quantity
104 g
Type
reactant
Reaction Step Three
Name
Quantity
1.75 g
Type
reactant
Reaction Step Four
Quantity
470 mL
Type
solvent
Reaction Step Five
Yield
38%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([NH2:8])=[N:6][CH:7]=1.C(OCC)(=O)C.O.O.[Sn](Cl)(Cl)(Cl)Cl.[BH4-].[Na+]>CC(O)(C)C>[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=C(C(=NC1)N)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Tin chloride dihydrate
Quantity
104 g
Type
reactant
Smiles
O.O.[Sn](Cl)(Cl)(Cl)Cl
Step Four
Name
Quantity
1.75 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
470 mL
Type
solvent
Smiles
CC(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the suspension was stirred under nitrogen for 2 h at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for another 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with 3 N HCl three times
WASH
Type
WASH
Details
the collected acid washes were washed with ethyl acetate
ADDITION
Type
ADDITION
Details
The acidic solution was made basic by the careful addition of solid sodium carbonate
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution was extracted with ethyl acetate three times
WASH
Type
WASH
Details
The ethyl acetate solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35 mmol
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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